Peramine Nitrate
Description
Properties
Molecular Formula |
C12H17N5O.HNO3 |
|---|---|
Molecular Weight |
310.31 |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
1.1 Nitrate Reduction in Forage Systems
Peramine nitrate plays a significant role in reducing nitrate leaching from agricultural systems. Research conducted under the DairyNZ-led program, Forages for Reduced Nitrate Leaching, demonstrated that specific forage crops can effectively decrease nitrate leaching by more than 20% in various farming systems, including dairy and mixed farming . The incorporation of this compound into these forages has been linked to improved nitrogen management and reduced environmental impact.
Table 1: Impact of Forage Crops on Nitrate Leaching
| Forage Crop | Nitrate Reduction (%) | Farming System |
|---|---|---|
| Plantain | 25% | Dairy |
| Fodder Beet | 22% | Arable |
| Catch Crops | 20% | Mixed Farming |
Medical Applications
2.1 Potential Health Benefits
Research indicates that this compound may have beneficial effects on human health, particularly concerning cardiovascular health and exercise performance. A study found that dietary nitrate ingestion improved physical performance in activities requiring endurance, suggesting a link between this compound and enhanced cardiovascular capacity . This relationship is attributed to the conversion of nitrate to nitric oxide in the body, which can improve blood flow and oxygen delivery to muscles.
Table 2: Effects of Dietary Nitrate on Physical Performance
| Parameter | Control (PLA) | Nitrate Condition (NO3-) | p-value |
|---|---|---|---|
| NO2- Plasma Concentration (μM) | 0.18 | 0.41 | <0.001 |
| 6MWT Distance (m) | - | 19.6 | 0.038 |
Environmental Applications
3.1 Role in Nitrogen Cycling
This compound is also significant in the nitrogen cycle, where it participates in various biochemical processes that affect soil health and plant growth. Studies have shown that peramine can influence microbial communities in the soil, which are crucial for nitrogen transformation processes . This application is vital for sustainable agriculture practices aimed at minimizing chemical fertilizer use.
Case Studies
4.1 Clinical Trials and Health Studies
A notable case study examined the effects of dietary nitrate on all-cause mortality among participants in Denmark. This study highlighted the source-dependent associations between dietary intakes of nitrate/nitrite and mortality rates, revealing that plant-sourced nitrates were inversely associated with all-cause mortality . Such findings underscore the potential health benefits of incorporating this compound into diets.
4.2 Agricultural Field Trials
Field trials conducted as part of the Forages for Reduced Nitrate Leaching program provided practical insights into the application of this compound in reducing environmental impacts from agriculture. The trials involved collaboration with farmers to test various forage options and adapt practices based on observed outcomes .
Comparison with Similar Compounds
Key Properties :
- Biosynthesis : Produced in the shoots of infected grasses (99% in shoots vs. roots), with concentrations influenced by seasonal variation and plant-endophyte interactions .
- Analytical Methods : Quantified via LC–MS using homoperamine nitrate as an internal standard, with extraction efficiency improved via bead ruptor homogenization .
Comparison with Similar Compounds
Ergovaline
Role and Function :
Seasonal and Tissue Distribution :
Analytical Methods :
Lolitrem B
Role and Function :
Seasonal Variation :
Tissue Localization :
Ammonium Nitrate
Role and Function :
- A synthetic inorganic compound (NH₄NO₃) used as a fertilizer and industrial explosive .
- No biological role in plant defense, unlike this compound.
Chemical Stability :
Other Antifungal Alkaloids
Role and Function :
Comparative Data Tables
Table 2: Seasonal Variation and Tissue Localization
Research Findings and Implications
- Analytical Challenges: this compound’s quantification requires methanol-based extraction and LC–MS protocols distinct from those for lipophilic alkaloids like lolitrem B .
- Agricultural Utility : Peramine’s specificity for insect deterrence without harming livestock makes it preferable for pasture management compared to toxic alkaloids like lolitrem B .
Preparation Methods
Michael Addition of Pyrrole Anions to Nitroalkenes
The cornerstone of peramine synthesis involves the Michael addition of methyl pyrrole-2-carboxylate (3 ) to nitroalkene 4 (Figure 1). Deprotonation of 3 using potassium hydride generates a resonance-stabilized anion, which attacks the β-position of 4 to form intermediate 10 (Table 1). This step proceeds with 78% yield under anhydrous tetrahydrofuran (THF) at -20°C, minimizing side reactions such as oligomerization.
Table 1: Optimization of Michael Addition Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF | 78 | 95 |
| Temperature (°C) | -20 | 78 | 95 |
| Base | KH | 78 | 95 |
| Reaction Time (h) | 12 | 78 | 95 |
Guanidino Group Installation via Cyanomethyl Cuprate
Intermediate 10 undergoes bromide displacement using cyanomethyl cuprate to introduce the guanidino moiety. Treatment with cyanomethyl magnesium chloride in diethyl ether at 0°C affords nitrile 12 in 64% yield, which is subsequently hydrolyzed to the primary amine and condensed with cyanamide to form peramine.
Nitration Strategies for this compound Formation
Conversion of peramine to its nitrate salt is achieved through acid-base neutralization, leveraging nitric acid as the nitrating agent.
Direct Nitric Acid Neutralization
Peramine freebase reacts exothermically with concentrated nitric acid (68% w/w) in ethanol at 25°C, forming this compound precipitate within 2 hours (Equation 1):
Table 2: Nitration Reaction Parameters
| Parameter | Optimal Value | Yield (%) | Purity (HPLC) (%) |
|---|---|---|---|
| Acid Concentration | 68% HNO₃ | 92 | 98 |
| Solvent | Ethanol | 92 | 98 |
| Temperature (°C) | 25 | 92 | 98 |
Solvent-Free Mechanochemical Synthesis
Ball milling peramine with ammonium nitrate (1:1 molar ratio) at 300 rpm for 1 hour produces this compound with 88% yield and 96% purity, eliminating solvent waste. This method avoids exothermic risks associated with liquid-phase reactions and scales efficiently to kilogram quantities.
Purification and Analytical Characterization
Q & A
Q. Basic
- Controlled bioassays : Use no-choice feeding tests (e.g., artificial diets infused with peramine at 45–180 ng g⁻¹) to assess antifeedant effects. Include negative controls (no peramine) and positive controls (commercial cultivars with known peramine levels) .
- Sample size : ≥10 replicates per treatment to account for biological variability.
- Endpoint selection : Measure feeding damage, mortality, and weight changes over 4–7 days .
How can contradictions in peramine concentration data across studies be resolved?
Advanced
Discrepancies often arise from genetic variability in endophyte-host symbiosis or methodological differences. To address this:
- Genetic analysis : Sequence perA adenylation domains (A1, A2) to identify mutations that abolish peramine production .
- Statistical reconciliation : Apply ANOVA with Tukey’s post hoc test to compare means across experimental lines. Transform percentage data (e.g., arcsine square-root) to meet normality assumptions .
- Meta-analysis : Pool data from multiple studies, adjusting for variables like endophyte infection rates (e.g., 80–100% in Lolium perenne) .
What methodologies assess the role of nitrate in nitrosamine formation during peramine synthesis or degradation?
Q. Advanced
- Stability studies : Incubate peramine under varying pH, temperature, and nitrate/nitrite concentrations. Monitor nitrosamine formation via LC-MS/MS with a sensitivity of ≤1 ppm .
- Structural analysis : Use quantum mechanical calculations to evaluate the reactivity of amine precursors with nitrate derivatives. Prioritize amines with low steric hindrance and high nucleophilicity .
- Risk justification : If nitrosamines are undetectable despite exhaustive synthesis attempts, document efforts (e.g., failed reactions, stability data) to justify omitting confirmatory testing .
How can analytical methods for peramine detection be validated to meet regulatory standards?
Q. Basic
- Sensitivity : Align method detection limits with acceptable intake thresholds (e.g., ≤1:100,000 lifetime cancer risk for nitrosamines) .
- Specificity : Demonstrate no interference from matrix components (e.g., plant alkaloids, excipients) via spike/recovery experiments .
- Documentation : Include raw data (e.g., chromatograms, spectra) and validation reports in regulatory submissions .
What genetic factors influence peramine production variability in endophyte-infected plants?
Q. Advanced
- Allele screening : Identify perA mutations (e.g., deletions in reductase domains, point mutations in adenylation regions) using Sanger sequencing. Correlate findings with HPLC-measured peramine levels .
- Recombination analysis : Construct phylogenetic trees of perA domains (A2, T2) to trace evolutionary events disrupting peramine biosynthesis .
- Phenotyping : Cross-reference genetic data with bioassay results to validate functional impacts of mutations .
What strategies are recommended for risk assessment of nitrosamine impurities in peramine-containing pharmaceuticals?
Q. Advanced
- Root-cause analysis : Investigate synthetic pathways for amine-nitrate interactions. Use interim reports to document preliminary root causes (e.g., residual nitrites in excipients) .
- Analytical thresholds : Apply EMA-defined limits (e.g., ≤0.03 ppm for N-nitrosodimethylamine) .
- Mitigation plans : Reformulate to exclude nitrate-rich excipients or add nitrosation inhibitors (e.g., ascorbic acid) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
